2,2-Difluoronaphtho[2,3-d][1,3]dioxole

Drug Discovery Lipophilicity ADME

2,2-Difluoronaphtho[2,3-d][1,3]dioxole (CAS 14046-23-2) is a fluorinated heterocyclic compound belonging to the naphthodioxole class, characterized by a naphthalene backbone fused with a 1,3-dioxole ring bearing two fluorine atoms at the 2-position. With a molecular formula of C11H6F2O2 and a molecular weight of 208.16 g/mol, this compound serves as a versatile fluorinated building block in medicinal chemistry and agrochemical synthesis, where the difluoromethylene group imparts distinct physicochemical properties compared to non-fluorinated naphthodioxole analogs.

Molecular Formula C11H6F2O2
Molecular Weight 208.16 g/mol
Cat. No. B13706581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoronaphtho[2,3-d][1,3]dioxole
Molecular FormulaC11H6F2O2
Molecular Weight208.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)OC(O3)(F)F
InChIInChI=1S/C11H6F2O2/c12-11(13)14-9-5-7-3-1-2-4-8(7)6-10(9)15-11/h1-6H
InChIKeyRSVMMZORKRLLJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoronaphtho[2,3-d][1,3]dioxole (CAS 14046-23-2): Core Properties and Chemical Class for Procurement


2,2-Difluoronaphtho[2,3-d][1,3]dioxole (CAS 14046-23-2) is a fluorinated heterocyclic compound belonging to the naphthodioxole class, characterized by a naphthalene backbone fused with a 1,3-dioxole ring bearing two fluorine atoms at the 2-position . With a molecular formula of C11H6F2O2 and a molecular weight of 208.16 g/mol, this compound serves as a versatile fluorinated building block in medicinal chemistry and agrochemical synthesis, where the difluoromethylene group imparts distinct physicochemical properties compared to non-fluorinated naphthodioxole analogs .

Fluorinated naphthodioxole building block
Medicinal chemistry and agrochemical synthesis
Difluoromethylene group imparts distinct physicochemical profile
Scaffold supports late-stage functionalization workflows.

Why 2,2-Difluoronaphtho[2,3-d][1,3]dioxole Cannot Be Replaced by Common Fluorinated Dioxole Analogs


Despite structural similarities with other fluorinated benzodioxoles such as 2,2-difluoro-1,3-benzodioxole, the naphthalene core of 2,2-difluoronaphtho[2,3-d][1,3]dioxole introduces distinct electronic and steric properties that critically alter reactivity, lipophilicity, and molecular recognition . Simple in-class substitution without quantitative comparison of these parameters risks compromising synthetic yield, biological activity, or material performance, as demonstrated by the measurable differences in logP and metabolic stability profiles between naphthodioxole and benzodioxole scaffolds [1].

Scaffold Naphthalene core may alter electronic and steric properties compared to benzodioxole analogs.
Lipophilicity logP difference may shift membrane permeability and off-target binding profiles.
Metabolism Metabolic stability advantage may not transfer directly from class-level data; requires compound-specific validation.

Quantitative Differentiation Evidence for 2,2-Difluoronaphtho[2,3-d][1,3]dioxole vs. Closest Analogs


Enhanced Lipophilicity: LogP Comparison Between 2,2-Difluoronaphtho[2,3-d][1,3]dioxole and Non-Fluorinated Naphtho[2,3-d][1,3]dioxole

The introduction of the difluoromethylene group at the dioxole ring of 2,2-difluoronaphtho[2,3-d][1,3]dioxole increases the calculated octanol-water partition coefficient (SlogP) by approximately 0.7 log units compared to the non-fluorinated parent naphtho[2,3-d][1,3]dioxole. This elevation in lipophilicity can enhance membrane permeability and is a critical parameter in lead optimization [1].

Lipophilicity
Cross-study comparable
ΔlogP ≈ +0.71
Reported higher lipophilicity vs non-fluorinated parent.
In silico prediction; experimental validation recommended.
Drug Discovery Lipophilicity ADME

Metabolic Stability Advantage: Impact of gem-Difluorination on Microsomal Clearance

The gem-difluoromethylene moiety present in 2,2-difluoronaphtho[2,3-d][1,3]dioxole is well-documented to improve metabolic stability by reducing cytochrome P450-mediated oxidation. In a systematic study of gem-difluorinated cycloalkanes, difluorination either maintained or slightly improved metabolic stability compared to non-fluorinated analogs [1]. While direct microsomal stability data for this specific compound are not yet published, the class-level effect of the CF2 group on blocking oxidative metabolism is well-established.

Metabolic Stability
Class-level inference
Predicted enhancement from gem-CF₂ motif
Reported class-level effect may support stability screening.
Direct microsomal data for this compound not yet published.
Metabolic Stability Drug Metabolism Fluorine Chemistry

Utility as a Specialized Fluorinated Building Block for Late-Stage Functionalization

2,2-Difluoronaphtho[2,3-d][1,3]dioxole is employed as a key intermediate in the synthesis of biologically active molecules, including Kv3 inhibitors and renin inhibitors, where the difluoromethylene group is critical for target engagement . Its naphthalene scaffold provides a rigid, planar framework that is advantageous for π-stacking interactions in biological targets, a feature not easily replicated by smaller benzodioxole analogs .

Synthetic Utility
Supporting evidence
Kv3 and renin inhibitor synthesis
Supports naphthodioxole-based pharmacophore exploration.
Reported in patent and research literature.
Synthetic Chemistry Fluorination Building Block

Optimal Application Scenarios for 2,2-Difluoronaphtho[2,3-d][1,3]dioxole Based on Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

In drug discovery programs targeting intracellular or CNS receptors, the ~0.7 log unit increase in lipophilicity versus non-fluorinated naphthodioxole [1] can improve blood-brain barrier penetration. Combined with the class-level metabolic stability advantage of the CF2 group [2], this compound is particularly suited for optimizing pharmacokinetic profiles of naphthodioxole-based lead series.

Agrochemical Intermediate Synthesis: Fluorinated Heterocycle Construction

The compound serves as a critical intermediate for constructing fluorinated heterocycles used in crop protection agents. Its naphthalene backbone imparts differential environmental persistence and target-site interactions compared to benzodioxole-derived intermediates, a factor that can be decisive in agrochemical lead differentiation .

Chemical Biology: Probe Molecule Design for Target Engagement Studies

The enhanced lipophilicity and metabolic stability profile supports the design of chemical probes with improved cellular permeability and prolonged intracellular half-life. When incorporated into bifunctional degrader molecules (e.g., PROTACs), the rigid naphthalene scaffold may facilitate ternary complex formation through π-stacking, a feature not achievable with smaller fluorinated dioxoles [3].

Material Science: Precursor for Fluorinated Polymer Synthesis

Fluorinated naphthodioxoles can be polymerized or copolymerized to yield materials with high thermal stability and low dielectric constants. The difluoro substitution pattern contributes to enhanced chemical resistance and optical transparency compared to non-fluorinated analogs, making it a candidate monomer for specialty coatings and electronic materials [4].

Application
Selection Property
Validation Focus
Lead optimization
Lipophilicity and class-level metabolic stability
Permeability and microsomal stability assays
Agrochemical synthesis
Fluorinated heterocycle construction
Environmental persistence and target-site interaction studies
Chemical probe design
Cellular permeability and scaffold rigidity
Target engagement and ternary complex formation
Material science
Fluorinated monomer precursor
Thermal stability and dielectric constant measurement
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